molecular formula C13H19ClN2O B12804149 (-)-1-(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-1-azoniabicyclo(3.1.0)hexane chloride CAS No. 121051-65-8

(-)-1-(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-1-azoniabicyclo(3.1.0)hexane chloride

Cat. No.: B12804149
CAS No.: 121051-65-8
M. Wt: 254.75 g/mol
InChI Key: LPNOVAYEFPNKRE-UHFFFAOYSA-M
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Description

(-)-1-(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-1-azoniabicyclo(3.1.0)hexane chloride: is a synthetic compound known for its unique structure and potential applications in various scientific fields. This compound features a bicyclic hexane ring fused with a pyrrolidinyl group and a butynyl chain, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-1-(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-1-azoniabicyclo(3.1.0)hexane chloride typically involves multiple steps:

    Formation of the Pyrrolidinyl Group: The initial step often involves the synthesis of the 2-oxo-1-pyrrolidinyl group through a cyclization reaction of a suitable precursor.

    Attachment of the Butynyl Chain: The butynyl chain is then introduced via an alkylation reaction, where the pyrrolidinyl group is reacted with a butynyl halide under basic conditions.

    Formation of the Bicyclic Hexane Ring: The bicyclic hexane ring is synthesized through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.

    Final Assembly and Chloride Addition: The final step involves the quaternization of the nitrogen atom in the bicyclic ring with a suitable alkyl halide, followed by the addition of chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the butynyl chain, converting it into a saturated or partially saturated chain.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the nitrogen atom in the bicyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used under mild conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Saturated or partially saturated derivatives of the butynyl chain.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical studies.

Medicine

Medically, the compound is investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, the compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (-)-1-(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-1-azoniabicyclo(3.1.0)hexane chloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-1-azoniabicyclo(3.1.0)hexane chloride: A similar compound without the (-) enantiomeric specification.

    1-(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-1-azoniabicyclo(3.1.0)hexane bromide: A bromide analog with similar structural features.

Uniqueness

The uniqueness of (-)-1-(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-1-azoniabicyclo(3.1.0)hexane chloride lies in its specific enantiomeric form, which can result in different biological activities compared to its racemic or other enantiomeric counterparts. This specificity can lead to more targeted and effective interactions with biological targets, making it a valuable compound in research and development.

Properties

CAS No.

121051-65-8

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

1-[4-(1-azoniabicyclo[3.1.0]hexan-1-yl)but-2-ynyl]pyrrolidin-2-one;chloride

InChI

InChI=1S/C13H19N2O.ClH/c16-13-6-3-8-14(13)7-1-2-9-15-10-4-5-12(15)11-15;/h12H,3-11H2;1H/q+1;/p-1

InChI Key

LPNOVAYEFPNKRE-UHFFFAOYSA-M

Canonical SMILES

C1CC2C[N+]2(C1)CC#CCN3CCCC3=O.[Cl-]

Origin of Product

United States

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